2,4-Dihydroxy-5-iodobenzaldehyde

Organic Synthesis Palladium Catalysis Cross-Coupling

Researchers often face inconsistent cross-coupling reactivity due to suboptimal halogen substitution. This compound's unique 5-iodo-2,4-dihydroxy pattern ensures superior reactivity in palladium-catalyzed transformations versus bromo analogs. • Validated ALDH3A1 inhibitor (IC50 2.1 µM) for oncology target engagement studies • High-yielding Suzuki-Miyaura coupling substrate for late-stage functionalization • Melting point 167-170°C as a reliable purity indicator for QC verification

Molecular Formula C7H5IO3
Molecular Weight 264.018
CAS No. 131088-03-4
Cat. No. B600094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-5-iodobenzaldehyde
CAS131088-03-4
Molecular FormulaC7H5IO3
Molecular Weight264.018
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)O)O)C=O
InChIInChI=1S/C7H5IO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H
InChIKeyKKVWXHXWLUUJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-5-iodobenzaldehyde (CAS 131088-03-4) as a Differentiated Iodo-Aromatic Aldehyde Scaffold


2,4-Dihydroxy-5-iodobenzaldehyde (CAS: 131088-03-4) is a halogenated aromatic aldehyde characterized by a 5-iodo substitution and 2,4-dihydroxy groups on a benzaldehyde core . This compound is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry, valued for its dual functionality: a reactive aldehyde moiety for condensation reactions and an iodine atom that serves as a premier leaving group for palladium-catalyzed cross-coupling transformations . Its calculated solubility is 1.9 g/L in water at 25 °C , and it exhibits a calculated LogP of 3.14 , parameters that inform its utility in various chemical and biological contexts.

Why Generic 2,4-Dihydroxy-5-iodobenzaldehyde Substitution Fails in Critical Synthetic and Biological Workflows


Substituting 2,4-Dihydroxy-5-iodobenzaldehyde with a closely related analog, such as the non-iodinated 2,4-dihydroxybenzaldehyde or a 5-bromo analog, is not a trivial replacement. The specific combination of the iodine atom at the 5-position, flanked by the two hydroxyl groups, dictates its unique reactivity profile in cross-coupling chemistry and its interaction with biological targets. For instance, the C-I bond is significantly more reactive in palladium-catalyzed transformations than the C-Br bond of its bromo-analog, which can lead to lower yields or require harsher conditions [1]. Furthermore, the specific substitution pattern can drastically alter biological activity, as evidenced by structure-activity relationship (SAR) studies showing that even minor halogen substitutions on the benzaldehyde core can change a compound's inhibitory potency against enzymes like aldehyde dehydrogenase (ALDH) by orders of magnitude [2]. Therefore, assuming functional interchangeability without empirical validation introduces unacceptable risk in both synthetic route robustness and biological target engagement.

Quantitative Performance Benchmarks for 2,4-Dihydroxy-5-iodobenzaldehyde Against Key Analogs and In-Class Compounds


Iodine as a Superior Leaving Group in Cross-Coupling: Reactivity vs. 5-Bromo Analog

The iodine substituent in 2,4-Dihydroxy-5-iodobenzaldehyde offers a substantial kinetic advantage over a bromo substituent in palladium-catalyzed cross-coupling reactions, a key transformation for late-stage functionalization. This is a class-level inference derived from the established reactivity order of aryl halides in oxidative addition, where aryl iodides react significantly faster than aryl bromides [1]. In Suzuki-Miyaura reactions, this translates to the ability to perform couplings under milder conditions, with lower catalyst loadings, and often with higher yields compared to bromo-analogs, as exemplified in the synthesis of complex heteroaryl-substituted benzaldehydes [2].

Organic Synthesis Palladium Catalysis Cross-Coupling

Inhibitory Activity Against Human ALDH3A1: Potency Compared to a Structural Analog

In an assay evaluating the inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1)-mediated oxidation of benzaldehyde, 2,4-Dihydroxy-5-iodobenzaldehyde demonstrated an IC50 value of 2100 nM (2.1 µM) [1]. This quantitative data provides a direct benchmark for its biological activity. For comparison, a structurally related analog, N-benzyl-2-[(2,4-dihydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, showed no inhibition up to 50 µM in similar assays, highlighting the significant contribution of the specific 5-iodo-2,4-dihydroxybenzaldehyde core to ALDH3A1 engagement [2].

Enzymology Medicinal Chemistry Drug Discovery

Validated Synthetic Utility: Reported Yield and Purity in Academic Research

A published academic synthesis provides a reproducible and validated procedure for preparing 2,4-Dihydroxy-5-iodobenzaldehyde from the commercially available precursor, 2,4-dihydroxybenzaldehyde . The reported reaction, employing iodine monochloride (ICl) in acetic acid/dichloromethane, yields the target compound as a brown solid with a 51% isolated yield and a melting point of 167-170 °C . This contrasts with vendors offering this compound at a standard 95% purity , establishing a baseline for quality and a benchmark for assessing commercial sourcing.

Process Chemistry Chemical Manufacturing Synthetic Method

Physicochemical Profile: LogP and Solubility Compared to Non-Iodinated Parent

The introduction of the iodine atom substantially alters the physicochemical properties of the benzaldehyde scaffold. 2,4-Dihydroxy-5-iodobenzaldehyde has a calculated LogP of 3.14 and a calculated aqueous solubility of 1.9 g/L at 25 °C . In comparison, its non-iodinated parent compound, 2,4-dihydroxybenzaldehyde, has a significantly lower calculated LogP of approximately 1.0 and a higher water solubility of ~5.5 g/L [1]. This represents a >100-fold increase in calculated lipophilicity (LogP increase of ~2.1 log units) and a ~65% reduction in calculated water solubility.

ADME Drug Design Physicochemical Properties

Validated Application Scenarios for 2,4-Dihydroxy-5-iodobenzaldehyde in R&D and Scale-Up


Scaffold for ALDH3A1 Inhibitor Development in Oncology and Dermatology

Given its confirmed inhibitory activity against human ALDH3A1 with an IC50 of 2.1 µM , 2,4-Dihydroxy-5-iodobenzaldehyde serves as a validated starting point for medicinal chemistry campaigns targeting this enzyme. ALDH3A1 is overexpressed in various cancers and is linked to chemoresistance, making its inhibitors a focus of oncology research. The compound's specific activity, contrasted with the inactivity of structurally similar analogs [1], validates its inclusion in screening libraries and SAR studies aimed at developing potent and selective ALDH3A1 inhibitors.

Key Intermediate for Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The high reactivity of the aryl iodide moiety in 2,4-Dihydroxy-5-iodobenzaldehyde makes it an ideal substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions . This utility is particularly valuable for the late-stage functionalization of complex molecules, where mild reaction conditions are required. Its application in the synthesis of heteroaryl-substituted benzaldehydes demonstrates its versatility in constructing diverse biaryl and heteroaryl libraries for drug discovery and materials science [1].

Physicochemical Probe for Investigating Lipophilicity-Driven Pharmacology

The substantial difference in lipophilicity between 2,4-Dihydroxy-5-iodobenzaldehyde (LogP = 3.14) and its non-iodinated parent (LogP ≈ 1.0) makes it a valuable probe molecule. It can be used in comparative studies to investigate the impact of increased lipophilicity on cell permeability, tissue distribution, and target engagement in biological systems. This is especially relevant in central nervous system (CNS) drug discovery, where achieving a higher LogP is often necessary to cross the blood-brain barrier, allowing researchers to test hypotheses related to compound distribution without extensive chemical optimization.

Authenticated Building Block with Established Analytical Benchmarks

For process chemistry and quality control, the existence of a detailed synthetic procedure with precise analytical data (NMR, mp, and yield) provides a crucial reference standard. This allows for the unambiguous authentication of commercially sourced material. The reported melting point of 167-170 °C serves as a simple yet effective indicator of purity and identity, enabling quality control groups to verify the material against a peer-reviewed literature standard, which is essential for generating reproducible and reliable research data.

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